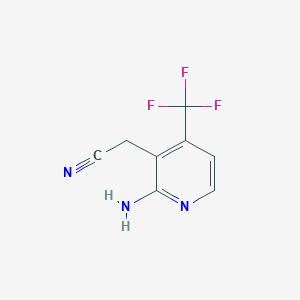

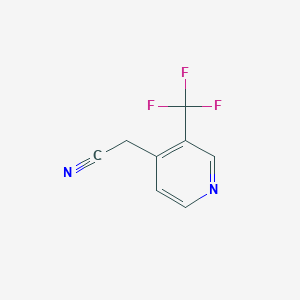

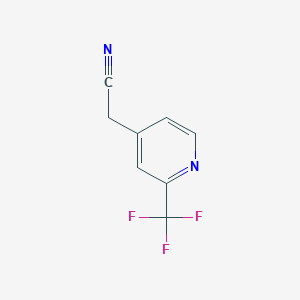

2-(Trifluoromethyl)pyridine-4-acetonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .

Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethyl)pyridine-4-acetonitrile”, is in the protection of crops from pests . Trifluoromethylation reactions were performed in acetonitrile, with 1–2 equivalents of pyridine N-oxide providing generally optimal results .

Wissenschaftliche Forschungsanwendungen

Application in Alkane Oxidation Catalysis

A study by Britovsek, England, and White (2005) explored iron(II) bis(triflate) complexes containing tripodal tetradentate nitrogen ligands with pyridine and dimethylamine donors. These complexes, when in acetonitrile, showed potential for alkane oxidation catalysis, particularly with cyclohexane as the substrate. This indicates a possible application of 2-(Trifluoromethyl)pyridine-4-acetonitrile in catalysis processes involving alkanes (Britovsek, England, & White, 2005).

Regioselective Synthesis of Hydroxyarylpyridines

Raminelli, Liu, and Larock (2006) demonstrated a method for synthesizing substituted 3-(2-hydroxyphenyl)pyridines through a reaction involving pyridine N-oxides and silylaryl triflates in acetonitrile. This process is notable for its regioselectivity and efficiency, suggesting applications in synthesizing structurally complex pyridines, which are important in various chemical processes (Raminelli, Liu, & Larock, 2006).

Formation of Coordinated Arene and Pyridine Complexes

Ferré, Toupet, and Guerchais (2002) investigated the use of iron(II) complexes in mediating alkyne coupling reactions. This study revealed the potential of these complexes in forming η6-coordinated arene and pyridine complexes, highlighting another application area for this compound in the synthesis of complex organometallic structures (Ferré, Toupet, & Guerchais, 2002).

Basicity Scale in Acetonitrile

Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, incorporating various bases including pyridine and substituted pyridines. This research is relevant for understanding the basicity of this compound in different chemical environments, which is crucial for its application in acid-base chemistry (Kaljurand et al., 2000).

Wirkmechanismus

Target of Action

Related compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various receptors and enzymes, influencing numerous biological processes .

Mode of Action

It’s worth noting that related compounds have been used as reactants in amination reactions . These reactions typically involve the replacement of a hydrogen atom by an amino group, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

Related compounds have been used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests that the compound may influence oxidative processes.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDCXSMUCPNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264569 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227591-90-3 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

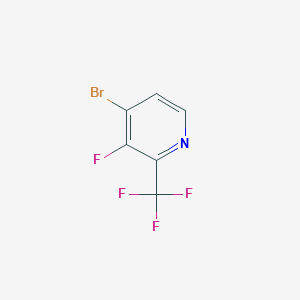

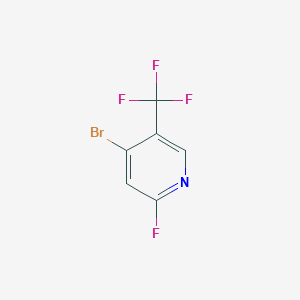

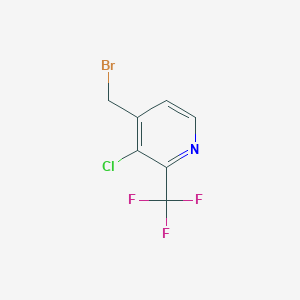

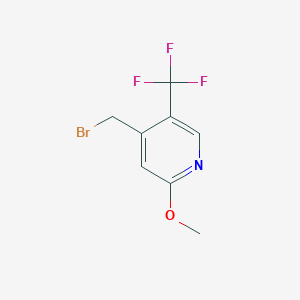

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.